molecular formula C13H15Cl2NO B13464767 [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No.: B13464767
M. Wt: 272.17 g/mol
InChI Key: XPORQICHDRILIT-UHFFFAOYSA-N
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Description

[5-(2,5-Dichlorophenyl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound that features a bicyclic structure with a methanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,5-Dichlorophenyl)-3-azabicyclo[311]heptan-1-yl]methanol typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanal or [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]carboxylic acid.

Scientific Research Applications

[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
  • [5-(2,6-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
  • [5-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Uniqueness

What sets [5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol apart from similar compounds is its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with molecular targets, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.17 g/mol

IUPAC Name

[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

InChI

InChI=1S/C13H15Cl2NO/c14-9-1-2-11(15)10(3-9)13-4-12(5-13,8-17)6-16-7-13/h1-3,16-17H,4-8H2

InChI Key

XPORQICHDRILIT-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(CNC2)C3=C(C=CC(=C3)Cl)Cl)CO

Origin of Product

United States

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